(6S)-4-ethyl-6-phenylmorpholin-2-one
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Overview
Description
(6S)-4-ethyl-6-phenylmorpholin-2-one is a chemical compound that belongs to the morpholine family Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-4-ethyl-6-phenylmorpholin-2-one typically involves the reaction of 4-ethylmorpholine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product. The crude product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(6S)-4-ethyl-6-phenylmorpholin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
(6S)-4-ethyl-6-phenylmorpholin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (6S)-4-ethyl-6-phenylmorpholin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-ethylmorpholine: A precursor in the synthesis of (6S)-4-ethyl-6-phenylmorpholin-2-one.
Phenylmorpholine: Another morpholine derivative with similar structural features.
N-ethylmorpholine: A related compound with different substituents on the morpholine ring.
Uniqueness
This compound is unique due to its specific combination of ethyl and phenyl groups on the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(6S)-4-ethyl-6-phenylmorpholin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-2-13-8-11(15-12(14)9-13)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1 |
InChI Key |
ZISBOICMKLOCCY-LLVKDONJSA-N |
Isomeric SMILES |
CCN1C[C@@H](OC(=O)C1)C2=CC=CC=C2 |
Canonical SMILES |
CCN1CC(OC(=O)C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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